N'-hydroxyfuran-2-carboximidamide

説明

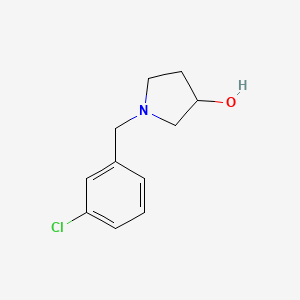

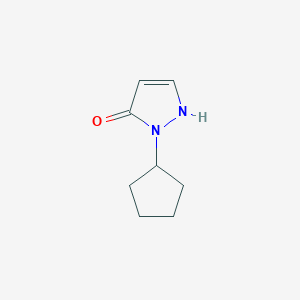

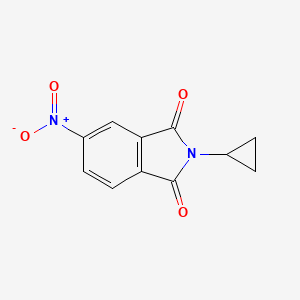

“N’-hydroxyfuran-2-carboximidamide” is a chemical compound with the molecular formula C5H6N2O2 and a molecular weight of 126.11 . It is a powder at room temperature .

Synthesis Analysis

While specific synthesis methods for “N’-hydroxyfuran-2-carboximidamide” were not found in the search results, a related compound, “Furan-2-Carbaldehyde-d”, has been synthesized using adapted Vilsmeier conditions . This might suggest that similar methods could be used for the synthesis of “N’-hydroxyfuran-2-carboximidamide”.Molecular Structure Analysis

The molecule is approximately planar, with an angle of 11.04 (15) between the planes of the pyrimidine ring and the non-H atoms of the carboximidamide unit . The molecule adopts an E configuration about the C-N double bond .Physical And Chemical Properties Analysis

“N’-hydroxyfuran-2-carboximidamide” is a powder at room temperature . It has a melting point of 52-53 degrees Celsius .科学的研究の応用

Copper Recovery from Chloride Solutions

N'-hydroxyfuran-2-carboximidamide derivatives, such as hydrophobic N′-alkyloxypyridinecarboximidamides, have been studied for extracting copper(II) from chloride solutions. The structure of the extractant and the concentration of metal and chloride ions significantly influence the extraction efficiency. Complexation mechanisms and speciation studies reveal that these compounds form complexes with copper(II), showing potential for efficient copper(II) recovery from concentrated solutions (Wojciechowska et al., 2017).

Rearrangement and Cyclo-α-Elimination

This compound can undergo chemical transformations like rearrangement and cyclo-α-elimination when reacted with certain reagents. For instance, reaction with (diacetoxyiodo)benzene under varying conditions can lead to different products, such as N-(2-furyl)acetamide or benzimidazoles, depending on the nature of the amidine substituents and reaction temperature (Ramsden & Rose, 1995).

Zinc(II) Extraction from Acidic Solutions

Similar to copper(II) extraction, this compound derivatives have also been utilized for zinc(II) extraction from acidic chloride solutions. Factors such as chloride ion concentration, mineral acid, zinc levels, extractant structure, and concentration impact the extraction process. Certain derivatives demonstrate high efficiency and loading capacity, offering promising applications in zinc(II) recovery from concentrated solutions (Wojciechowska et al., 2017).

Chromium(VI) Reduction

N,N-Dihexyl-N'-hydroxypyridine-2-carboximidamide, a novel complexing agent, has been used to reduce carcinogenic chromium(VI) in aqueous solutions. Studies focusing on pH, contact time, and Cr(VI) concentration reveal efficient Cr(VI) reduction at specific conditions, following a first-order kinetic. This compound showcases potential in environmental applications for chromium removal (Wójcik et al., 2020).

Quantitative Analysis by Liquid Chromatography–Tandem Mass Spectrometry

This compound derivatives have been quantitatively analyzed using LC–MS/MS. This method aids in monitoring and controlling synthesis processes, providing insights into reaction efficiencies and temperature dependencies. Such analytical techniques are crucial for understanding and optimizing the synthesis of these compounds (Wojciechowska et al., 2016).

Structural and Spectral Analysis

Detailed structural and spectral analyses of N'-hydroxy-pyrimidine-2-carboximidamide, a related compound, have been conducted using techniques like FT-IR, FT-Raman, NMR, and UV-Visible spectroscopy. These studies provide a deeper understanding of the compound's molecular structure, vibrational frequencies, and electronic properties, which are essential for potential applications in various fields (Jasmine et al., 2015).

Iron(III) Extraction

This compound derivatives have been tested as novel extraction agents for iron(III) recovery from HCl solutions. The extraction process is influenced by factors like HCl concentration, extractant structure, and diluents used. These studies contribute to the development of efficient methods for iron(III) removal, particularly in industrial processes (Wojciechowska et al., 2019).

Safety and Hazards

作用機序

Target of Action

This compound is a relatively new subject of study, and its specific targets within biological systems are still under investigation .

Mode of Action

It is known that furan carboxamides, a class of compounds to which n’-hydroxyfuran-2-carboximidamide belongs, can undergo photochemical reactions involving singlet oxygen and triplet chromophoric dissolved organic matter . These reactions can lead to various downstream effects, depending on the specific targets and pathways involved .

Biochemical Pathways

Furan carboxamides have been used as model compounds to study the competition between two modes of indirect photochemistry . The furan moiety in these compounds is known to react with singlet oxygen, while the anilide ring can be oxidized by triplet chromophoric dissolved organic matter .

Pharmacokinetics

As a result, the impact of these properties on the compound’s bioavailability is currently unknown .

Action Environment

The action, efficacy, and stability of N’-hydroxyfuran-2-carboximidamide can be influenced by various environmental factors. For instance, the presence of light can trigger photochemical reactions involving this compound . Additionally, the compound’s stability may be affected by factors such as temperature and pH .

特性

IUPAC Name |

N'-hydroxyfuran-2-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c6-5(7-8)4-2-1-3-9-4/h1-3,8H,(H2,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRPNZFONPLHNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50892-99-4 | |

| Record name | N-Hydroxy-2-furancarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50892-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-[(2-Chloro-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B3023997.png)

![8-Chloropyrazolo[1,5-c]quinazoline-5-thiol](/img/structure/B3024000.png)

![3-[(4-Chlorophenyl)methoxy]aniline](/img/structure/B3024008.png)